(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core with an amino group substituted by a 2-isopropylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-isopropylaniline.
Reductive Amination: Cyclopentanone undergoes reductive amination with 2-isopropylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or other halogenating agents.
Major Products
Oxidation: Cyclopentanone derivative.
Reduction: Cyclopentylamine derivative.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: As a probe to study enzyme-substrate interactions and chiral recognition.
Industrial Applications: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((2-Methylphenyl)amino)cyclopentan-1-ol: Similar structure with a methyl group instead of an isopropyl group.
(1R,2R)-2-((2-Ethylphenyl)amino)cyclopentan-1-ol: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-10(2)11-6-3-4-7-12(11)15-13-8-5-9-14(13)16/h3-4,6-7,10,13-16H,5,8-9H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
RAQUMAZPVGIDME-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2CCCC2O |
Origin of Product |
United States |
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